Fmoc-N-PEG36-acid (CAS 2649489-46-1, MW 1897.22 g/mol) is a highly pure, discrete (monodisperse) heterobifunctional polyethylene glycol linker featuring an Fmoc-protected amine and a terminal carboxylic acid . With exactly 36 repeating ethylene oxide units, it provides a precise spacer length that bridges the gap between shorter discrete PEGs and traditional polydisperse polymeric PEGs. This structural exactness ensures a polydispersity index (PDI) of exactly 1.0, making it an essential precursor for solid-phase peptide synthesis (SPPS), PROTAC development, and antibody-drug conjugate (ADC) formulation where absolute molecular definition is required for regulatory compliance and reproducible pharmacokinetic profiles [1].
Substituting Fmoc-N-PEG36-acid with standard polydisperse equivalents (such as Fmoc-NH-PEG-2000-COOH) introduces chain-length heterogeneity that severely complicates downstream purification and analytical characterization, as polydisperse mixtures yield broad HPLC peaks that mask impurities and lead to variable batch-to-batch outcomes [1]. Conversely, substituting with shorter discrete PEGs (e.g., PEG12 or PEG24) often fails to provide sufficient hydrodynamic volume for effective half-life extension or adequate spatial separation between bulky functional domains . Furthermore, utilizing Boc- or Cbz-protected variants disrupts standard Fmoc-based SPPS workflows, requiring harsh deprotection conditions that can degrade sensitive peptide sequences.
Unlike traditional polymeric PEGs which contain a statistical distribution of chain lengths, Fmoc-N-PEG36-acid maintains a strict PDI of 1.0. When compared to polydisperse Fmoc-NH-PEG-2000-COOH (which typically contains >25 distinct chain lengths even at a low PDI of 1.02), the discrete PEG36 resolves as a single, sharp chromatographic peak . This exact molecular weight definition eliminates the analytical ambiguity associated with broad polymeric smears in mass spectrometry and HPLC.
| Evidence Dimension | Polydispersity Index (PDI) and Chain Heterogeneity |
| Target Compound Data | PDI = 1.0 (100% single molecular weight species at 1897.22 g/mol) |
| Comparator Or Baseline | Polydisperse PEG 2000 (PDI > 1.02, containing >25 distinct chain lengths) |
| Quantified Difference | Complete elimination of chain-length distribution, yielding a single discrete molecule |
| Conditions | RP-HPLC and Mass Spectrometry characterization of PEG precursors |
Absolute molecular definition simplifies Chemistry, Manufacturing, and Controls (CMC) regulatory filings and significantly reduces downstream purification costs.
Fmoc-N-PEG36-acid is explicitly designed for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis. The Fmoc protecting group is easily removed using mild basic conditions (e.g., 20% piperidine in DMF), whereas substituting with Boc-NH-PEG36-COOH requires strong acids (like TFA) for deprotection . This orthogonal compatibility prevents premature cleavage of the peptide from acid-labile resins and avoids unwanted deprotection of side chains during the elongation phase.
| Evidence Dimension | Deprotection condition compatibility in sequential synthesis |
| Target Compound Data | Mild basic deprotection (20% piperidine/DMF) |
| Comparator Or Baseline | Boc-NH-PEG36-COOH (Requires strong acid/TFA for deprotection) |
| Quantified Difference | Enables continuous automated solid-phase synthesis without premature resin cleavage |
| Conditions | Standard automated Fmoc/tBu solid-phase peptide synthesis workflows |
Allows automated incorporation of a large ~1.9 kDa PEG moiety directly into peptide sequences using standard commercial synthesizers without altering established protocols.
For applications requiring significant spatial separation between functional domains (such as bridging an E3 ligase ligand and a target protein ligand in PROTACs), shorter PEGs are often insufficient. Fmoc-N-PEG36-acid provides an extended linear spacer length of approximately 120 Å, compared to only ~40 Å for a PEG12 equivalent . This extended length is critical for overcoming steric clashes in ternary complex formation while simultaneously imparting a much larger hydrodynamic radius to extend the in vivo half-life of conjugated peptides.
| Evidence Dimension | Linear spacer length and hydrodynamic shielding |
| Target Compound Data | PEG36 (~120 Å extended length) |
| Comparator Or Baseline | PEG12 (~40 Å extended length) |
| Quantified Difference | Provides 3x the spatial separation distance and proportionally greater hydrodynamic volume |
| Conditions | Linker design for PROTAC ternary complex formation and bioconjugate half-life extension |
Provides the pharmacokinetic and steric benefits of a large polymer while maintaining the exact mass precision required for advanced targeted therapeutics.
Fmoc-N-PEG36-acid provides the necessary structural dimensions for bridging two ligands where a long, flexible, and exact-length spacer is required to optimize target degradation efficiency without introducing steric clashes or chain-length heterogeneity into the final PROTAC molecule .
Leveraging its direct compatibility with standard Fmoc chemistry, this compound allows manufacturers to incorporate a substantial ~1.9 kDa discrete PEG directly during automated SPPS. This improves the circulation time of therapeutic peptides without the yield losses and heterogeneity associated with post-synthetic PEGylation [1].
Serves as a precise hydrophilic spacer to improve the solubility index of highly hydrophobic payloads. Its absolute monodispersity ensures a uniform Drug-to-Antibody Ratio (DAR) profile, which is critical for the reproducible efficacy and safety of next-generation ADCs [1].